molecular formula C11H16BrNO2S B1512312 tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate CAS No. 885279-60-7

tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate

Cat. No. B1512312
CAS RN: 885279-60-7
M. Wt: 306.22 g/mol
InChI Key: DXBJSPGRHGHJQU-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate, also known as BTPEC, is an organic compound with the CAS Number: 885279-60-7 . It has a molecular weight of 307.23 and its IUPAC name is tert-butyl (2- (5-bromo-1H-1lambda3-thiophen-2-yl)ethyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17BrNO2S/c1-11(2,3)15-10(14)13-7-6-8-4-5-9(12)16-8/h4-5,16H,6-7H2,1-3H3,(H,13,14) . This indicates that the molecule contains a bromothiophene group attached to an ethyl carbamate moiety via a two-carbon linker .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.23 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Synthesis and Drug Development

  • Synthetic Intermediate for Protease Inhibitors : Ghosh et al. (2017) describe the enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, which has been used as a building block for potent β-secretase inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
  • Preparation of Biologically Active Compounds : Zhao et al. (2017) discuss the synthesis of a tert-butyl carbamate derivative, which is an important intermediate in the creation of biologically active compounds like omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Chemical Reactions and Properties

  • Halogen Bond Involvement : Baillargeon et al. (2017) explored the crystal structures of compounds including tert-butyl carbamate derivatives, demonstrating the involvement of hydrogen and halogen bonds, which are critical in many chemical reactions (Baillargeon et al., 2017).
  • Methodologies for Synthesizing Carbamates : Wu (2011) reported on the synthesis of a tert-butyl carbamate derivative, offering insights into methodologies that are essential in chemical synthesis (Wu, 2011).

Pharmaceutical Chemistry

  • Drug Synthesis and Characterization : Kant et al. (2015) synthesized and characterized tert-butyl carbamate derivatives, contributing to the development of new drugs and therapeutic compounds (Kant, Singh, & Agarwal, 2015).
  • Innovations in Organic Chemistry : Sato et al. (2006) discussed the use of tert-butyl N-(2-bromophenyl)carbamate in the novel reduction of perfluoroalkyl ketones, highlighting the versatility of carbamate derivatives in organic synthesis (Sato, Omote, Ando, & Kumadaki, 2006).

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate is not specified in the search results. The compound’s biological activity would depend on its specific interactions with biological targets, which are not provided in the available information .

Future Directions

The future directions of research and applications involving tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate are not specified in the search results. Given its structural features, it could potentially be used as a building block in the synthesis of more complex molecules for applications in medicinal chemistry or materials science .

properties

IUPAC Name

tert-butyl N-[2-(5-bromothiophen-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)15-10(14)13-7-6-8-4-5-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJSPGRHGHJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858586
Record name tert-Butyl [2-(5-bromothiophen-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate

CAS RN

885279-60-7
Record name tert-Butyl [2-(5-bromothiophen-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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